molecular formula C16H23NO4S B14867240 2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid

Cat. No.: B14867240
M. Wt: 325.4 g/mol
InChI Key: OSTISIHDNOVUMQ-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the butanoic acid backbone: This can be achieved through various methods, such as the alkylation of a suitable precursor or the use of a Grignard reagent.

    Introduction of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme-substrate interactions or as a building block for peptide synthesis.

    Industry: Could be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system or chemical process in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the methylthio group, which may affect its reactivity and applications.

    2-Amino-4-(4-(methylthio)phenyl)butanoic acid: Lacks the Boc protection, making it more reactive in certain conditions.

Uniqueness

The presence of both the Boc-protected amino group and the methylthio-substituted phenyl group makes 2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid unique

Properties

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-methylsulfanylphenyl)butanoic acid

InChI

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(20)17-13(14(18)19)10-7-11-5-8-12(22-4)9-6-11/h5-6,8-9,13H,7,10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

OSTISIHDNOVUMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)SC)C(=O)O

Origin of Product

United States

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